1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, along with an ethylamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxy-3-methylbenzaldehyde and ethylamine.
Formation of Schiff Base: The aldehyde group of 2-ethoxy-3-methylbenzaldehyde reacts with ethylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield 1-(2-Ethoxy-3-methylphenyl)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine side chain.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is widely used in scientific research, including:
Chemistry: As a precursor for the synthesis of various organic compounds.
Biology: In studies related to neurotransmitter function and receptor binding.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. Detailed studies on its binding affinity and receptor selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxyphenyl)-ethylamine hydrochloride
- 1-(3-Methylphenyl)-ethylamine hydrochloride
- 1-(2-Methoxy-3-methylphenyl)-ethylamine hydrochloride
Uniqueness
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and applications in research.
Properties
IUPAC Name |
1-(2-ethoxy-3-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-11-8(2)6-5-7-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHAANXFWJNYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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